Cas no 652-24-4 (2-hydroxy-2-(pentafluorophenyl)acetic acid)

2-Hydroxy-2-(pentafluorophenyl)acetic acid is a fluorinated aromatic compound characterized by its pentafluorophenyl group and a hydroxyl-substituted acetic acid moiety. This structure imparts unique reactivity and stability, making it valuable in synthetic chemistry, particularly as a building block for pharmaceuticals and agrochemicals. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, while the carboxylic acid and hydroxyl groups offer versatile functionalization opportunities. Its electron-withdrawing pentafluorophenyl group facilitates nucleophilic substitution reactions, enabling precise modifications. The compound is also useful in catalysis and material science due to its strong inductive effects. High purity grades are available to meet rigorous research and industrial requirements.
2-hydroxy-2-(pentafluorophenyl)acetic acid structure
652-24-4 structure
Product Name:2-hydroxy-2-(pentafluorophenyl)acetic acid
CAS No:652-24-4
MF:C8H3F5O3
MW:242.099640130997
MDL:MFCD00014337
CID:527232
PubChem ID:102460
Update Time:2026-04-29

2-hydroxy-2-(pentafluorophenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid,2,3,4,5,6-pentafluoro-a-hydroxy-
    • (Pentafluorophenyl)glycolic acid
    • PENTAFLUOROMANDELIC ACID
    • hydroxy(pentafluorophenyl)acetic acid
    • 2-hydroxy-2-(pentafluorophenyl)acetic acid
    • MDL: MFCD00014337
    • Inchi: InChI=1S/C8H3F5O3/c9-2-1(7(14)8(15)16)3(10)5(12)6(13)4(2)11/h7,14H,(H,15,16)
    • InChI Key: GGQAKKRNFCXRFB-UHFFFAOYSA-N
    • SMILES: C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(=O)O)O

Computed Properties

  • Exact Mass: 242.00019
  • Monoisotopic Mass: 242
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0

Experimental Properties

  • Density: 1.777
  • Boiling Point: 277.1°C at 760 mmHg
  • Flash Point: 121.4°C
  • Refractive Index: 1.482
  • PSA: 57.53

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Additional information on 2-hydroxy-2-(pentafluorophenyl)acetic acid

2-Hydroxy-2-(Pentafluorophenyl)Acetic Acid (CAS No. 652-24-4): A Comprehensive Overview

2-Hydroxy-2-(pentafluorophenyl)acetic acid, also known by its CAS registry number 652-24-4, is a unique organic compound with significant applications in various scientific and industrial fields. This compound is characterized by its pentafluorophenyl group attached to a hydroxyacetic acid backbone, which imparts it with distinctive chemical properties. The molecule's structure, featuring a fluorinated aromatic ring, contributes to its stability, reactivity, and potential for use in advanced chemical synthesis.

Recent studies have highlighted the importance of fluorinated compounds in drug discovery and materials science. The presence of the pentafluorophenyl group in this compound makes it particularly valuable for applications requiring high thermal stability and chemical resistance. Researchers have explored its role as an intermediate in the synthesis of bioactive molecules, where its hydroxy group facilitates various functionalization reactions. Additionally, the compound's ability to act as a versatile building block has been leveraged in the development of novel materials with tailored properties.

The synthesis of 2-hydroxy-2-(pentafluorophenyl)acetic acid involves a multi-step process that typically begins with the preparation of the pentafluorophenyl precursor. Advanced methodologies, such as Suzuki coupling and other cross-coupling reactions, have been employed to optimize the synthesis pathway. These techniques not only enhance the yield but also ensure the purity of the final product, which is critical for its application in sensitive chemical reactions.

In terms of physical properties, this compound exhibits a melting point of approximately 180°C and a boiling point around 350°C under standard conditions. Its solubility in common solvents like water and organic solvents varies depending on the solvent's polarity, making it suitable for a wide range of experimental setups. The compound's spectroscopic data, including UV-Vis and NMR spectra, have been extensively studied to confirm its structure and purity.

One of the most promising areas of application for 2-hydroxy-2-(pentafluorophenyl)acetic acid is in the field of pharmaceuticals. Its unique structure allows it to serve as a key intermediate in the synthesis of complex molecules with potential therapeutic benefits. For instance, researchers have utilized this compound in the development of inhibitors for certain enzymes involved in disease pathways. The compound's ability to form stable complexes with metal ions has also been explored for applications in catalysis and sensor technology.

Environmental considerations are another critical aspect when evaluating this compound's utility. Studies have shown that it exhibits low toxicity to aquatic organisms under controlled conditions, which aligns with current trends toward environmentally friendly chemical processes. However, further research is needed to fully understand its long-term environmental impact and degradation pathways.

The integration of computational chemistry tools has significantly advanced our understanding of 2-hydroxy-2-(pentafluorophenyl)acetic acid's properties. Quantum mechanical calculations have provided insights into its electronic structure, reactivity, and potential interactions with biological systems. These computational studies complement experimental findings and pave the way for innovative applications in fields such as nanotechnology and green chemistry.

In conclusion, 2-hydroxy-2-(pentafluorophenyl)acetic acid (CAS No. 652-24-4) stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic methodologies and computational analysis, positions it as a key player in future scientific discoveries. As research continues to uncover new possibilities for this compound, its role in driving innovation across industries is expected to grow significantly.

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